

Spectroscopic Profile of Boc-D-propargylglycine: A Technical Guide

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Compound of Interest

Compound Name:	(<i>R</i>)-2-((<i>tert</i> -Butoxycarbonyl)amino)pent-4-ynoic acid
Cat. No.:	B558451

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-*tert*-butoxycarbonyl-D-propargylglycine (Boc-D-propargylglycine), a valuable building block in peptide synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

Boc-D-propargylglycine is an amino acid derivative featuring a *tert*-butoxycarbonyl (Boc) protecting group on the amine and a terminal alkyne functionality in its side chain. This unique structure makes it a versatile tool for the introduction of a propargyl group into peptides and other molecules, enabling further modifications via click chemistry.

Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol Appearance: Off-white to light beige crystalline powder. Melting Point: 86-88 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-D-propargylglycine, based on available spectral information and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.0	d	~8.0	NH
~4.5	m	-	α -CH
~2.7	m	-	β - CH_2
~2.1	t	~2.6	γ -CH (alkyne)
1.45	s	-	$\text{C}(\text{CH}_3)_3$ (Boc)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~175	$\text{C}=\text{O}$ (acid)
~155	$\text{C}=\text{O}$ (Boc)
~80	$\text{C}(\text{CH}_3)_3$ (Boc)
~78	$\text{C}\equiv\text{CH}$ (alkyne)
~72	$\text{C}\equiv\text{CH}$ (alkyne)
~52	α -CH
~28.3	$\text{C}(\text{CH}_3)_3$ (Boc)
~22	β - CH_2

Note: Chemical shifts are referenced to the solvent peak. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
3300-2500	Broad	O-H stretch (carboxylic acid)
~2125	Weak	C≡C stretch (alkyne)
~1710	Strong	C=O stretch (carboxylic acid and Boc urethane)
~1510	Medium	N-H bend (amide II)
~1160	Strong	C-O stretch (Boc)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectral Fragmentation

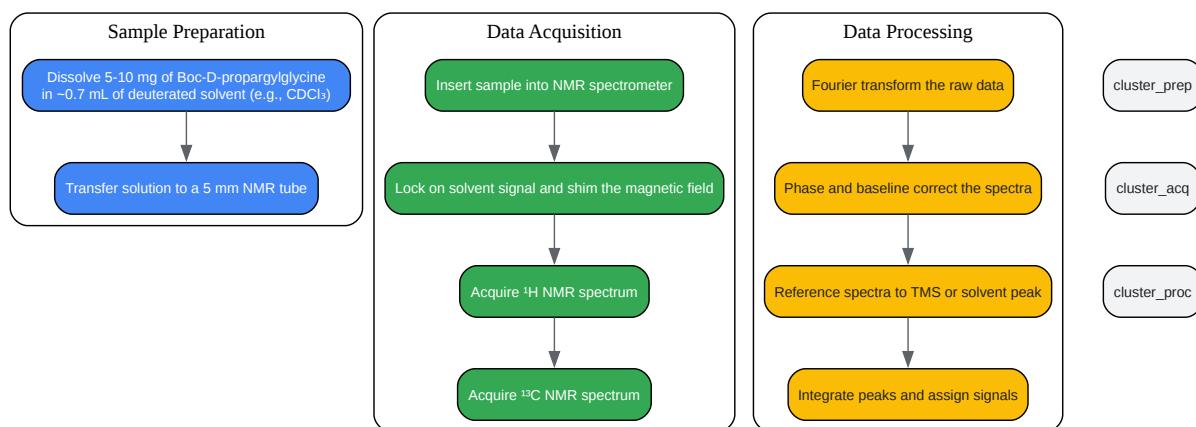
m/z	Ion	Description
214	[M+H] ⁺	Protonated molecular ion
158	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group
140	[M+H - C ₄ H ₈ - H ₂ O] ⁺	Subsequent loss of water
114	[M+H - Boc] ⁺	Loss of the Boc group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample requirements.

NMR Spectroscopy

A general workflow for acquiring NMR spectra of Boc-protected amino acids is outlined below.

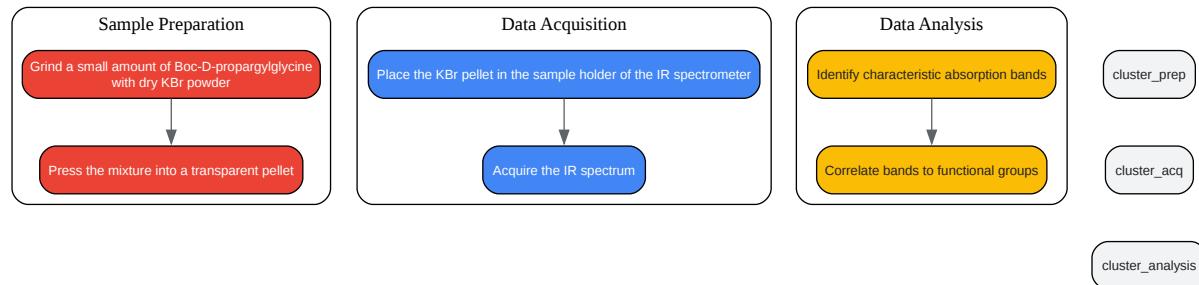


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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

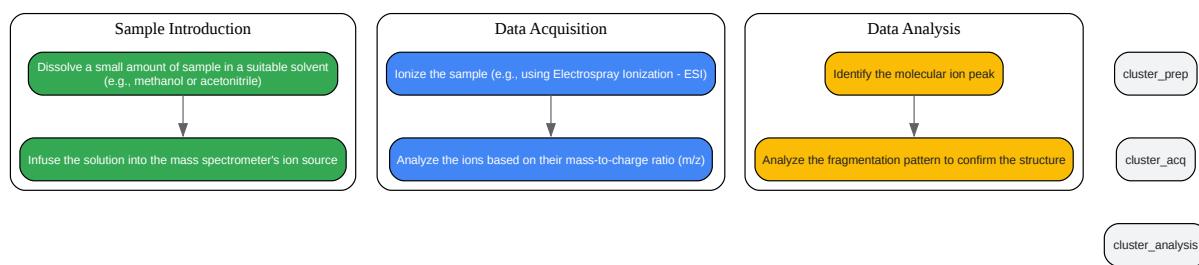
The following diagram illustrates the typical steps for obtaining an IR spectrum of a solid sample.

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Caption: Workflow for solid-state IR spectroscopy.

Mass Spectrometry

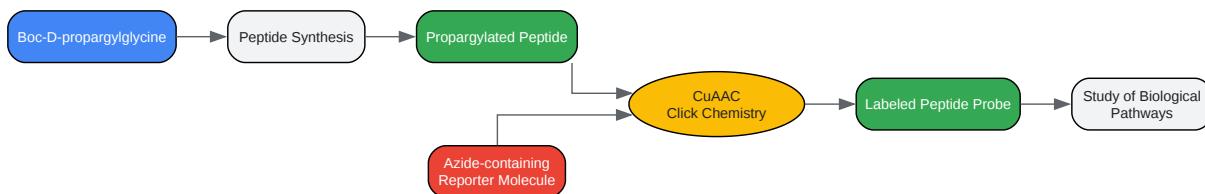
The logical flow for analyzing Boc-D-propargylglycine using mass spectrometry is depicted below.

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Caption: General workflow for mass spectrometry analysis.

Signaling Pathways and Applications

Boc-D-propargylglycine is not directly involved in signaling pathways. However, its utility lies in its role as a synthetic building block for creating probes to study biological processes. The propargyl group allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."



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Caption: Application of Boc-D-propargylglycine in creating biological probes.

This technical guide provides a foundational understanding of the spectroscopic properties of Boc-D-propargylglycine. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

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